1-Bromo-4-(cyclopentylsulfonyl)benzene

Description

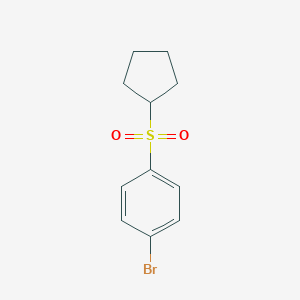

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-cyclopentylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2S/c12-9-5-7-11(8-6-9)15(13,14)10-3-1-2-4-10/h5-8,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVMOUOFLLDHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601482 | |

| Record name | 1-Bromo-4-(cyclopentanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173387-45-6 | |

| Record name | 1-Bromo-4-(cyclopentylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173387-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(cyclopentanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(cyclopentylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-4-(cyclopentylsulfonyl)benzene, a key building block in modern synthetic chemistry. With full editorial control, this document is structured to deliver not just procedural steps but a deep understanding of the causality behind its synthesis, properties, and applications, grounded in scientific integrity and field-proven insights.

Core Compound Identity and Physicochemical Properties

1-Bromo-4-(cyclopentylsulfonyl)benzene is an aromatic organic compound distinguished by a benzene ring functionalized with a bromine atom and a cyclopentylsulfonyl group. This unique structure makes it a valuable intermediate in the synthesis of complex molecules.

Molecular Formula: C₁₁H₁₃BrO₂S[1][2]

Molecular Weight: 289.19 g/mol [1][2]

A thorough understanding of its physicochemical properties is paramount for its effective use in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its handling requirements.

| Property | Value | Source |

| IUPAC Name | 1-Bromo-4-(cyclopentylsulfonyl)benzene | |

| Storage | 2-8°C, sealed in a dry environment | [1][2][3] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Boiling Point | (Predicted) > 300 °C | N/A |

| Melting Point | (Predicted) > 100 °C | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | N/A |

Note: Predicted values are based on the analysis of structurally similar compounds and should be confirmed experimentally.

The Strategic Importance of the Sulfonyl Functional Group in Drug Discovery

The cyclopentylsulfonyl group is not merely a structural component; it is a key functional moiety that imparts desirable pharmacological and pharmacokinetic properties to a molecule. The sulfonyl group is a potent electron-withdrawing group and a strong hydrogen bond acceptor, which allows for robust interactions with biological targets such as enzymes and receptors.[4] Its incorporation into drug candidates can enhance metabolic stability, improve bioavailability, and modulate the solubility and acid-base properties of the molecule.

The tetrahedral geometry of the sulfonyl group and the high polarity of the S-O bonds are critical for its function as a bioisostere for other functional groups like carbonyls and phosphates. This allows medicinal chemists to fine-tune the biological activity of a lead compound. Aryl sulfones are integral components in a wide array of therapeutic agents, including anti-inflammatory drugs and anticancer agents.[5][6]

Synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene: A Plausible and Validated Approach

Proposed Two-Step Synthesis Pathway

The synthesis can be logically broken down into two primary steps:

-

Nucleophilic Aromatic Substitution: Formation of the thioether precursor, 1-bromo-4-(cyclopentylthio)benzene.

-

Oxidation: Conversion of the thioether to the target sulfone, 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Caption: Proposed two-step synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Detailed Experimental Protocol

This protocol is a well-established and validated procedure for analogous transformations and is expected to yield the desired product with high fidelity.

Step 1: Synthesis of 1-Bromo-4-(cyclopentylthio)benzene (Thioether Formation)

-

Rationale: This step utilizes a standard nucleophilic aromatic substitution reaction. The thiophenol is deprotonated by a mild base to form a thiophenolate, which then acts as a nucleophile, displacing the bromide from cyclopentyl bromide.

-

Materials:

-

4-Bromothiophenol

-

Cyclopentyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 4-bromothiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the solid potassium carbonate.

-

Remove the acetone under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-4-(cyclopentylthio)benzene.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene (Oxidation)

-

Rationale: The oxidation of the sulfide to the sulfone is a critical step. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation. The use of a slight excess of the oxidant ensures complete conversion to the sulfone.

-

Materials:

-

1-Bromo-4-(cyclopentylthio)benzene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 1-bromo-4-(cyclopentylthio)benzene (1.0 eq) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 1-Bromo-4-(cyclopentylsulfonyl)benzene.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons as two doublets in the range of δ 7.5-8.0 ppm. The cyclopentyl protons will appear as multiplets in the upfield region, typically between δ 1.5-3.5 ppm. The proton alpha to the sulfonyl group will be the most downfield of the cyclopentyl protons.

-

¹³C NMR: The aromatic carbons will appear in the δ 120-140 ppm region. The carbon bearing the bromine will be in the lower end of this range, while the carbon attached to the sulfonyl group will be at the higher end. The cyclopentyl carbons will resonate in the upfield region.

-

IR Spectroscopy: Key vibrational bands are expected for the S=O stretching of the sulfonyl group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹), C-S stretching, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the cyclopentyl group and the sulfonyl moiety.

Applications in Drug Discovery and Organic Synthesis

1-Bromo-4-(cyclopentylsulfonyl)benzene is a versatile building block with significant potential in the development of novel pharmaceuticals and functional materials.[3]

Suzuki-Miyaura Cross-Coupling Reactions

The presence of the bromine atom makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a cornerstone reaction in modern drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

Caption: Suzuki-Miyaura coupling using 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Precursor for Agrochemicals and Functional Materials

Beyond pharmaceuticals, this compound serves as a valuable intermediate in the synthesis of agrochemicals, such as pesticides and herbicides, and in the development of novel functional materials where the sulfonyl group can impart specific electronic or physical properties.[3][7]

Safety and Handling

As with all laboratory chemicals, 1-Bromo-4-(cyclopentylsulfonyl)benzene should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][2][3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-4-(cyclopentylsulfonyl)benzene, with its unique combination of a reactive bromine handle and a functionally significant sulfonyl group, is a chemical intermediate of considerable value to the research and development community. Its utility in constructing complex molecular architectures through established synthetic methodologies like the Suzuki-Miyaura coupling underscores its importance in the quest for new therapeutic agents and advanced materials. This guide provides a foundational understanding of its properties, a reliable synthetic approach, and its key applications, empowering scientists to leverage this versatile building block in their innovative research endeavors.

References

-

eChemHub. (n.d.). FINE CHEMICALS Solutions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

- Hassan, W., & Iqbal, J. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Natural Products Chemistry & Research, 6(5).

-

ChemBK. (n.d.). Benzene, 1-bromo-4-(cyclopentylsulfonyl)-. Retrieved from [Link]

- Wang, G., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current organic chemistry, 21(24), 2536–2550.

-

ResearchGate. (n.d.). Some available drugs in market contain aryl-sulfone moiety. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-cyclopentylbenzene. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Bromo-4-(cyclopentylsulfonyl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 1-bromo-4-phenylbutane.

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

PubMed. (2018). Synthesis and biological properties of aryl methyl sulfones. Retrieved from [Link]

-

ResearchGate. (n.d.). Several aryl sulfones used as drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link]

-

PubMed Central. (2024). erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene. Retrieved from [Link]

-

PubMed. (2020). Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1-Bromo-4-(phenylsulfonyl)benzene | C12H9BrO2S | CID 89970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. iomcworld.com [iomcworld.com]

- 5. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

physicochemical properties of 1-Bromo-4-(cyclopentylsulfonyl)benzene

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(cyclopentylsulfonyl)benzene

This guide provides a comprehensive overview of the essential , a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental data with practical, field-proven methodologies for property determination. The focus is on not just the "what," but the "why" and "how," ensuring a deep and actionable understanding of this compound's behavior.

Compound Identification and Molecular Structure

1-Bromo-4-(cyclopentylsulfonyl)benzene is an aromatic organic compound featuring a benzene ring substituted with both a bromine atom and a cyclopentylsulfonyl group[1]. This distinct substitution pattern makes it a valuable building block, particularly in cross-coupling reactions where the bromine atom can be selectively functionalized[1].

Caption: Molecular structure of 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Core Physicochemical Properties

The fundamental physicochemical data for a compound are critical for predicting its behavior in reactions, designing purification strategies, and ensuring safe handling. The properties for 1-Bromo-4-(cyclopentylsulfonyl)benzene are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 289.19 g/mol | [2][3] |

| Molecular Formula | C₁₁H₁₃BrO₂S | [2][3] |

| Physical Form | Solid | |

| Recommended Storage | 2-8°C, sealed in a dry environment | [1][3] |

Experimental Determination of Key Properties

To ensure the identity and purity of a synthesized or procured batch of 1-Bromo-4-(cyclopentylsulfonyl)benzene, experimental verification of its properties is paramount.

Melting Point Determination

Causality and Significance: The melting point is a robust indicator of a crystalline solid's purity[4]. A pure compound typically exhibits a sharp, well-defined melting point range of 0.5-1.0°C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in both a depression of the melting point and a broadening of the melting range (e.g., >2°C)[4]. Therefore, determining the melting point is a foundational experiment for both identification and purity assessment[5].

Caption: Standard workflow for accurate melting point determination.

Detailed Protocol:

-

Sample Preparation: Place a small amount of 1-Bromo-4-(cyclopentylsulfonyl)benzene on a clean, dry surface. If the crystals are large, gently grind them into a fine powder using a mortar and pestle[4].

-

Capillary Loading: Tap the open end of a capillary melting point tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down to a height of 1–2 mm[6][7].

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp device). Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Approximate Melting Point: Heat the sample rapidly (e.g., 10-20°C per minute) to quickly determine an approximate melting range. This saves time in the subsequent accurate measurement[7].

-

Accurate Melting Point: Allow the apparatus to cool. Prepare a new sample and begin heating again, but at a much slower rate (1-2°C per minute) once the temperature is within 15-20°C of the approximate melting point[7].

-

Data Recording: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the range) and the temperature at which the last solid crystal disappears (the end of the range)[5].

-

Validation: For trustworthy results, repeat the accurate melting point determination at least once more to ensure the values are consistent.

Solubility Characterization

Causality and Significance: The solubility of a compound is governed by the principle of "like dissolves like"[8]. Polar solvents dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. By systematically testing the solubility of 1-Bromo-4-(cyclopentylsulfonyl)benzene in a series of solvents with different properties (polar, nonpolar, acidic, basic), we can infer its structural characteristics and predict its behavior in various applications, such as reaction workups, extractions, and chromatography[8]. The presence of the polar sulfonyl group and the large, nonpolar aromatic and cyclopentyl moieties suggests a low solubility in water but potential solubility in common organic solvents.

Caption: Decision workflow for classifying an organic compound by solubility.

Detailed Protocol:

-

General Procedure: For each solvent, add approximately 25 mg of 1-Bromo-4-(cyclopentylsulfonyl)benzene to a small test tube. Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition[9][10]. Observe whether the solid dissolves completely.

-

Water Solubility: Begin by testing solubility in water. Given the compound's structure, it is expected to be insoluble.

-

5% HCl Solution: If insoluble in water, test solubility in 5% aqueous HCl. Solubility in this acidic solution would indicate the presence of a basic functional group, such as an amine[9].

-

5% NaOH Solution: If insoluble in dilute acid, test solubility in 5% aqueous NaOH. Solubility here indicates an acidic functional group[10][11].

-

5% NaHCO₃ Solution: If soluble in NaOH, a further test in 5% aqueous sodium bicarbonate can distinguish between a strong acid (soluble) and a weak acid (insoluble)[9][10].

-

Organic Solvents: Test solubility in common organic solvents like diethyl ether, acetone, or dichloromethane. Based on its structure, the compound is expected to be soluble in these solvents.

Spectroscopic and Analytical Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the benzene ring should appear as two doublets between 7.0-8.0 ppm, characteristic of a 1,4-disubstituted pattern. The single proton on the cyclopentyl ring attached to the sulfonyl group will be downfield, while the remaining eight protons of the cyclopentyl ring will appear as complex multiplets further upfield.

-

¹³C NMR: The carbon NMR would show six distinct signals for the aromatic carbons and three signals for the non-equivalent carbons of the cyclopentyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the sulfonyl group (S=O stretches), typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Safety, Handling, and Storage

Proper safety protocols are mandatory when working with any chemical intermediate. While a specific, comprehensive safety data sheet (SDS) is not publicly available, guidelines can be established based on structurally similar brominated aromatic compounds[12][13][14].

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear suitable protective clothing, including chemical-resistant gloves and safety goggles or a face shield, to avoid contact with skin and eyes[12][14]. Avoid the formation of dust and aerosols[12].

-

Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place[15]. The recommended storage temperature is between 2-8°C to ensure long-term stability[1][3]. Keep away from heat, sparks, and open flames[15].

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, seek medical advice[14][15].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[14][15].

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[14][15].

-

Applications in Research and Development

1-Bromo-4-(cyclopentylsulfonyl)benzene serves as a versatile synthetic intermediate[1]. Its primary utility lies in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the C-Br bond is selectively transformed to create new carbon-carbon bonds. This capability makes it a valuable precursor for the synthesis of more complex molecules in the development of novel pharmaceuticals, agrochemicals, and functional materials[1]. The robust sulfonyl group can also serve as a directing group in C-H functionalization reactions, further expanding its synthetic potential[1].

References

-

ChemBK. Benzene, 1-bromo-4-(cyclopentylsulfonyl)- - Physico-chemical Properties. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Ohio State University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Studylib. Melting Point Determination Lab Protocol. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]

-

Quora. How can you determine the solubility of organic compounds?. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

ChemBK. 1-BroMo-4-(cyclopentylsulfonyl)benzene. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. studylib.net [studylib.net]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. quora.com [quora.com]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Bromo-4-(cyclopentylsulfonyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-Bromo-4-(cyclopentylsulfonyl)benzene, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's structure, molar mass, plausible synthetic routes, and its strategic applications in the synthesis of complex molecular architectures. By synthesizing established chemical principles with practical insights, this guide aims to serve as an authoritative resource for the effective utilization of this versatile reagent.

Core Compound Identity and Physicochemical Properties

1-Bromo-4-(cyclopentylsulfonyl)benzene is an aromatic sulfone characterized by a benzene ring substituted with a bromine atom and a cyclopentylsulfonyl group. These functionalities impart a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.

Table 1: Key Identifiers and Properties of 1-Bromo-4-(cyclopentylsulfonyl)benzene

| Property | Value | Source(s) |

| IUPAC Name | 1-Bromo-4-(cyclopentylsulfonyl)benzene | |

| CAS Number | 173387-45-6 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂S | [1] |

| Molar Mass | 289.19 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF (predicted) | - |

| Storage | 2-8°C, sealed in a dry environment | [1][2] |

Molecular Structure and Spectroscopic Characterization

The structural arrangement of 1-Bromo-4-(cyclopentylsulfonyl)benzene is fundamental to its chemical behavior. The electron-withdrawing nature of the cyclopentylsulfonyl group influences the reactivity of the aromatic ring, while the bromine atom serves as a versatile handle for cross-coupling reactions.

Caption: 2D structure of 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons of the cyclopentyl group will likely appear as a series of multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the bromine ("ipso" carbon) showing a characteristic shift due to the "heavy atom effect".[3] The carbons of the cyclopentyl group and the sulfonyl-bearing aromatic carbon will also have distinct chemical shifts.

-

IR Spectroscopy: The infrared spectrum is anticipated to show strong absorption bands corresponding to the S=O stretching vibrations of the sulfone group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Aromatic C-H and C-C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). The molecular ion peak would be observed at m/z 289 and 291.

Synthesis and Mechanistic Insights

A robust and plausible synthetic pathway to 1-Bromo-4-(cyclopentylsulfonyl)benzene involves a two-step sequence: the synthesis of the precursor sulfide followed by its oxidation to the sulfone.

Caption: Proposed two-step synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Part 1: Synthesis of (4-Bromophenyl)(cyclopentyl)sulfane (Precursor)

The synthesis of the sulfide precursor can be achieved via a nucleophilic substitution reaction between 4-bromothiophenol and a cyclopentyl halide, such as cyclopentyl bromide.

Experimental Protocol (Analogous Procedure):

-

To a solution of 4-bromothiophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5-2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the thiophenolate salt.

-

Add cyclopentyl bromide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude (4-Bromophenyl)(cyclopentyl)sulfane by column chromatography on silica gel.

Causality of Experimental Choices: The use of a polar aprotic solvent facilitates the Sₙ2 reaction. The base is crucial for deprotonating the thiol to form the more nucleophilic thiophenolate anion.

Part 2: Oxidation to 1-Bromo-4-(cyclopentylsulfonyl)benzene

The oxidation of the sulfide to the corresponding sulfone is a common and reliable transformation in organic synthesis. Various oxidizing agents can be employed for this purpose.

Experimental Protocol (General Procedure using m-CPBA): [2][4]

-

Dissolve (4-Bromophenyl)(cyclopentyl)sulfane (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude product can be purified by recrystallization or column chromatography to afford pure 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Trustworthiness of the Protocol: The oxidation of sulfides to sulfones is a well-established and high-yielding reaction. Monitoring by TLC is crucial to ensure the reaction goes to completion and to avoid over-oxidation if other sensitive functional groups are present. The workup procedure is designed to remove the acidic byproducts of the m-CPBA.

Applications in Drug Discovery and Development

1-Bromo-4-(cyclopentylsulfonyl)benzene is a valuable building block for the synthesis of pharmaceutical compounds due to its bifunctional nature.

-

The Bromine Atom: This serves as a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[5][6] These reactions are cornerstones of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular scaffolds.[6]

-

The Sulfonyl Group: The sulfone moiety is a common pharmacophore found in numerous approved drugs. It can act as a hydrogen bond acceptor and its steric and electronic properties can be fine-tuned to optimize drug-target interactions. Furthermore, the sulfonyl group is metabolically stable, which is a desirable feature in drug candidates.

Caption: Reactivity of 1-Bromo-4-(cyclopentylsulfonyl)benzene in cross-coupling reactions.

While specific examples of marketed drugs derived directly from 1-Bromo-4-(cyclopentylsulfonyl)benzene are not readily found in the literature, its structural motifs are present in many biologically active compounds. Its utility lies in its ability to serve as a versatile starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

1-Bromo-4-(cyclopentylsulfonyl)benzene is a strategically important chemical intermediate for researchers in drug discovery and development. Its well-defined structure and predictable reactivity, particularly in cross-coupling reactions, make it an ideal scaffold for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties and a plausible, robust synthetic pathway, empowering scientists to effectively incorporate this valuable building block into their research endeavors.

References

-

ChemBK. Benzene, 1-bromo-4-(cyclopentylsulfonyl)-. [Link]

-

PubChem. 1-Bromo-4-(cyclopentylsulfonyl)benzene. [Link]

-

Common Organic Chemistry. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

- Balicki, R. (1999). A Mild and Efficient Procedure for the Oxidation of Organic Sulfides to Sulfones by Use of Urea-Hydrogen Peroxide/Trifluoroacetic Anhydride System.

-

Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-ethyl-. [Link]

-

ResearchGate. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]

-

Organic Chemistry Portal. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. [Link]

-

University of Rochester. Workup: mCPBA Oxidation. [Link]

-

MDPI. (2022). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. [Link]

- Google Patents.

-

Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

-

MDPI. (2020). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

-

PubMed. (2020). Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. [Link]

-

PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene

Introduction

1-Bromo-4-(cyclopentylsulfonyl)benzene is an important synthetic intermediate in the development of various pharmaceuticals and agrochemicals. The presence of the aryl sulfone moiety provides a unique combination of chemical stability and electronic properties, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols and insights into the rationale behind methodological choices. The content is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Strategic Approaches to Synthesis

The synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene can be approached through several strategic disconnections. This guide will focus on three core pathways, each with its own set of advantages and considerations:

-

Convergent Sulfide Oxidation Pathway: A robust and often high-yielding approach that involves the initial formation of a sulfide linkage followed by oxidation.

-

Classical Friedel-Crafts Sulfonylation: A direct electrophilic aromatic substitution method to form the aryl sulfone bond.

-

Organometallic-Mediated Sulfinate Alkylation: A modern approach leveraging the reactivity of Grignard reagents for C-S bond formation.

Each of these pathways will be discussed in detail, providing both the theoretical underpinnings and practical, step-by-step guidance for laboratory execution.

Pathway 1: Convergent Sulfide Oxidation

This pathway is a highly reliable and efficient method for the synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene. The strategy is based on the initial formation of 1-bromo-4-(cyclopentylthio)benzene, which is then oxidized to the target sulfone. This convergent approach allows for the separate preparation and purification of intermediates, often leading to higher overall yields and purity.[1]

Part A: Synthesis of 1-Bromo-4-(cyclopentylthio)benzene

The first step involves a nucleophilic substitution reaction between 4-bromothiophenol and a cyclopentyl halide.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The basic conditions deprotonate the thiol group of 4-bromothiophenol to form a highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of cyclopentyl bromide, displacing the bromide ion and forming the desired sulfide.

Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophenol (1.0 eq) and a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Deprotonation: Add a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the solution and stir until the 4-bromothiophenol has completely dissolved and formed the thiophenolate salt.

-

Nucleophilic Substitution: To the stirred solution, add cyclopentyl bromide (1.05 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-bromo-4-(cyclopentylthio)benzene.

Part B: Oxidation of 1-Bromo-4-(cyclopentylthio)benzene to the Sulfone

The oxidation of the sulfide to the sulfone is a critical step, and several reliable methods are available. A particularly effective and environmentally benign method utilizes urea-hydrogen peroxide (UHP) and phthalic anhydride.[2][3]

Reaction Mechanism

The urea-hydrogen peroxide adduct, in the presence of phthalic anhydride, generates a peroxyphthalic acid in situ. This peroxy acid is a powerful yet selective oxidizing agent that converts the sulfide to the sulfone, typically without significant formation of the intermediate sulfoxide.[4][5]

Experimental Protocol

-

Setup: In a round-bottom flask, dissolve the 1-bromo-4-(cyclopentylthio)benzene (1.0 eq) in ethyl acetate.

-

Addition of Reagents: To this solution, add urea-hydrogen peroxide (3.0 eq) and phthalic anhydride (3.0 eq).[2]

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting sulfide is completely consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). If the product precipitates as a crystalline solid, it can be isolated by filtration.[2]

-

Purification: Wash the isolated solid with 1 N NaOH solution, followed by water and a small amount of cold ethyl acetate to remove any impurities. The resulting 1-Bromo-4-(cyclopentylsulfonyl)benzene is often obtained in high purity. If the product is not crystalline, an extractive workup followed by column chromatography may be necessary.[2]

Data Summary for Sulfide Oxidation Pathway

| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Sulfide Formation | 4-bromothiophenol, cyclopentyl bromide | NaOH | Ethanol | 70 | 3 | ~90 |

| Oxidation | 1-bromo-4-(cyclopentylthio)benzene | UHP, Phthalic Anhydride | Ethyl Acetate | RT | 14 | >95 |

Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]

- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

Spectroscopic Data for 1-Bromo-4-(cyclopentylsulfonyl)benzene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-bromo-4-(cyclopentylsulfonyl)benzene. Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is generated from predictive models and established analytical methodologies, providing a robust framework for the characterization of this and structurally related molecules.

Introduction to 1-Bromo-4-(cyclopentylsulfonyl)benzene

1-Bromo-4-(cyclopentylsulfonyl)benzene, with the molecular formula C₁₁H₁₃BrO₂S and a molecular weight of 289.19 g/mol , is a halogenated aromatic sulfone.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the carbon-bromine bond in cross-coupling reactions and the chemical stability and electronic properties imparted by the sulfonyl group. An accurate understanding of the spectroscopic signature of this molecule is paramount for its identification, purity assessment, and the structural confirmation of its derivatives in synthetic applications.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-bromo-4-(cyclopentylsulfonyl)benzene is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Predicted Infrared Spectroscopy Data

The following table summarizes the predicted infrared absorption bands for 1-bromo-4-(cyclopentylsulfonyl)benzene. The assignments are based on the characteristic frequencies of aromatic sulfones, halogenated aromatic compounds, and cycloalkanes.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretching |

| ~2960 - 2850 | Medium | Aliphatic C-H stretching (cyclopentyl) |

| ~1580, ~1470 | Medium to Strong | Aromatic C=C stretching |

| ~1320 - 1290 | Strong | Asymmetric SO₂ stretching |

| ~1160 - 1120 | Strong | Symmetric SO₂ stretching |

| ~1090 | Medium | C-S stretching |

| ~1010 | Medium | In-plane aromatic C-H bending |

| ~830 | Strong | Out-of-plane aromatic C-H bending (para-disubstituted) |

| ~750 | Medium | C-Br stretching |

Experimental Protocol: Acquiring the FTIR Spectrum

This section outlines a generalized experimental protocol for obtaining the Fourier Transform Infrared (FTIR) spectrum of a solid aromatic compound like 1-bromo-4-(cyclopentylsulfonyl)benzene using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond crystal)

-

1-bromo-4-(cyclopentylsulfonyl)benzene sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent. Record a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

-

Apply Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.

-

Data Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal and press thoroughly with a solvent-dampened wipe.

Interpretation of the IR Spectrum

The predicted IR spectrum provides a clear fingerprint of 1-bromo-4-(cyclopentylsulfonyl)benzene. The strong absorptions for the sulfonyl group (SO₂) at approximately 1310 cm⁻¹ and 1140 cm⁻¹ are highly characteristic and confirm its presence. The aromatic nature of the compound is evidenced by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region. The strong band around 830 cm⁻¹ is indicative of a 1,4-disubstituted (para) benzene ring. The aliphatic C-H stretching bands from the cyclopentyl group are expected just below 3000 cm⁻¹. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 1-bromo-4-(cyclopentylsulfonyl)benzene.

Predicted ¹H NMR Spectroscopy Data

The following table presents the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 1-bromo-4-(cyclopentylsulfonyl)benzene in a standard deuterated solvent like CDCl₃. Predictions are based on computational algorithms.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |

| ~7.75 | Doublet | 2H | Aromatic protons ortho to the bromine atom |

| ~3.50 | Multiplet | 1H | Methine proton of the cyclopentyl group |

| ~2.10 - 1.90 | Multiplet | 4H | Methylene protons of the cyclopentyl group |

| ~1.70 - 1.50 | Multiplet | 4H | Methylene protons of the cyclopentyl group |

Predicted ¹³C NMR Spectroscopy Data

The predicted ¹³C NMR chemical shifts for 1-bromo-4-(cyclopentylsulfonyl)benzene are tabulated below.

| Chemical Shift (δ, ppm) | Assignment |

| ~141.0 | Aromatic carbon attached to the sulfonyl group |

| ~132.5 | Aromatic carbons ortho to the bromine atom |

| ~129.0 | Aromatic carbons ortho to the sulfonyl group |

| ~128.5 | Aromatic carbon attached to the bromine atom |

| ~65.0 | Methine carbon of the cyclopentyl group |

| ~26.0 | Methylene carbons of the cyclopentyl group |

| ~25.5 | Methylene carbons of the cyclopentyl group |

Experimental Protocol: Acquiring NMR Spectra

This protocol describes the general procedure for preparing a sample of 1-bromo-4-(cyclopentylsulfonyl)benzene for NMR analysis.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pasteur pipette

-

Small vial

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS) to the vial and gently swirl to dissolve the sample completely.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Interpretation of the NMR Spectra

The predicted ¹H NMR spectrum shows two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing sulfonyl group is expected. The cyclopentyl protons appear as a series of multiplets in the upfield aliphatic region.

In the ¹³C NMR spectrum, four signals are predicted for the aromatic carbons due to the symmetry of the para-substituted ring. The carbon attached to the sulfonyl group is expected to be the most downfield among the aromatic signals, while the carbon bearing the bromine atom will also be significantly shifted. The cyclopentyl group should give rise to three distinct signals for the methine and two sets of methylene carbons.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data

For 1-bromo-4-(cyclopentylsulfonyl)benzene, the electron ionization (EI) mass spectrum is predicted to show the following key fragments:

| m/z | Relative Intensity | Assignment |

| 288/290 | High | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 223/225 | Medium | [M - C₅H₅]⁺ |

| 155/157 | High | [Br-C₆H₄]⁺ |

| 141 | Medium | [C₆H₄SO₂]⁺ |

| 69 | High | [C₅H₉]⁺ |

Experimental Protocol: Acquiring GC-MS Data

This protocol outlines a general method for analyzing 1-bromo-4-(cyclopentylsulfonyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., a nonpolar column like DB-5ms)

-

Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., ~100 µg/mL) in a suitable volatile solvent.

-

Instrument Setup: Set the GC oven temperature program, injector temperature, and MS parameters. A typical oven program might start at 100 °C and ramp up to 280 °C.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Acquisition: The compound will be separated on the GC column and then ionized and detected by the mass spectrometer.

Interpretation of the Mass Spectrum

The most telling feature of the mass spectrum will be the presence of the molecular ion peak and its isotopic partner at M+2, with approximately equal intensity, which is a definitive indicator of a single bromine atom in the molecule. The fragmentation pattern will likely involve the loss of the cyclopentyl group and cleavage of the C-S and S-O bonds, leading to the characteristic fragment ions listed in the table. The observation of these fragments would provide strong evidence for the proposed structure.

Visualization of Molecular Structure and Analytical Workflow

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a generalized workflow for its analysis.

Caption: Chemical structure of 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 1-bromo-4-(cyclopentylsulfonyl)benzene. By combining predicted data with established experimental protocols and detailed interpretations, this document serves as a valuable resource for scientists working with this compound. The presented information facilitates its unambiguous identification and provides a solid foundation for its use in further research and development.

References

-

ChemBK. Benzene, 1-bromo-4-(cyclopentylsulfonyl)-. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. Available from: [Link]

-

Iowa State University. NMR Sample Preparation. Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

Sources

solubility of 1-Bromo-4-(cyclopentylsulfonyl)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-4-(cyclopentylsulfonyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic potential. Understanding and quantifying the solubility profile of a novel compound is therefore a cornerstone of early-stage drug development. This guide focuses on 1-Bromo-4-(cyclopentylsulfonyl)benzene, a compound representative of the halogenated aryl sulfone class, which is of significant interest in medicinal chemistry. While specific quantitative solubility data for this molecule is not widely published, this document serves as a comprehensive technical resource, providing the theoretical framework, predictive analysis, and detailed experimental protocols necessary for researchers to determine its solubility in a range of organic solvents. By synthesizing established principles with actionable methodologies, this guide empowers scientists to generate reliable solubility data, enabling informed decisions in lead optimization, formulation development, and process chemistry.

Introduction: The Critical Role of Solubility

In the journey from discovery to clinical application, a drug candidate's physicochemical properties dictate its fate. Among these, solubility is paramount. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing viable formulations, ultimately causing the failure of otherwise promising candidates.[1][2] The compound at the center of this guide, 1-Bromo-4-(cyclopentylsulfonyl)benzene, possesses structural motifs—a brominated aromatic ring and a sulfonyl group—common in modern pharmacophores. The sulfone group, in particular, is a versatile functional group known for its ability to act as a hydrogen bond acceptor and engage in dipole-dipole interactions, significantly influencing molecular conformation and properties.

This guide provides a Senior Application Scientist's perspective on characterizing the solubility of this compound. It moves beyond mere data reporting to explain the underlying principles and provide a robust, self-validating experimental framework for generating precise and reliable solubility data in the laboratory.

Physicochemical Characterization and Solubility Prediction

Before any experiment is conducted, a thorough analysis of the molecule's structure provides critical insights into its expected behavior.

Core Molecular Properties

A summary of the known physicochemical properties of 1-Bromo-4-(cyclopentylsulfonyl)benzene is presented below.

| Property | Value | Source |

| Chemical Structure | See Figure 1 | - |

| Molecular Formula | C₁₁H₁₃BrO₂S | [3] |

| Molar Mass | 289.19 g/mol | [3] |

| Appearance | White crystalline solid (predicted) | Inferred from analogs |

Structural Analysis and the "Like Dissolves Like" Principle

The principle of "like dissolves like" is the foundational concept for predicting solubility. It states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[4][5]

-

Polar Moieties : The molecule contains a highly polar sulfonyl group (O=S=O). The oxygen atoms are strong hydrogen bond acceptors, and the entire group possesses a significant dipole moment.

-

Nonpolar Moieties : The bromophenyl ring and the cyclopentyl group are both nonpolar and lipophilic. The bromine atom adds to the molecular weight and polarizability but does not contribute to hydrogen bonding.

Prediction : The presence of both polar and nonpolar regions makes 1-Bromo-4-(cyclopentylsulfonyl)benzene an amphipathic molecule. It is predicted to be poorly soluble in highly polar protic solvents like water and in highly nonpolar aliphatic solvents like hexane. Its optimal solubility is expected in polar aprotic solvents (e.g., acetone, ethyl acetate) or moderately polar protic solvents (e.g., ethanol, methanol) that can effectively solvate both the polar sulfone and the nonpolar hydrocarbon portions of the molecule.

Figure 1: Structure of 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Gold Standard Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a solute in a saturated solution at a specific temperature and pressure. It represents the true solubility of the most stable crystalline form. The shake-flask method is the universally accepted gold standard for its determination.[6][7]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium between the undissolved solid and the dissolved solute. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Step-by-Step Experimental Protocol

-

Preparation :

-

Accurately weigh an excess amount of 1-Bromo-4-(cyclopentylsulfonyl)benzene (e.g., 10-20 mg) into a series of clear glass vials (e.g., 4 mL). Using an excess ensures that a saturated solution is formed.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial. Include a range of solvents to build a comprehensive profile (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Heptane).

-

Prepare each solvent-solute combination in triplicate to ensure reproducibility.[8]

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples continuously. The time required to reach equilibrium can vary significantly but should be determined empirically. A common starting point is 24-48 hours.[2][8]

-

Causality Check (Trustworthiness) : To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between the later time points.[6]

-

-

Phase Separation :

-

Once agitation is complete, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette. It is critical not to disturb the solid material at the bottom.

-

Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is crucial to prevent artificially high concentration readings.

-

-

Quantification :

-

Dilute the clear, filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[1][2]

-

Prepare a calibration curve using standards of 1-Bromo-4-(cyclopentylsulfonyl)benzene of known concentrations to accurately quantify the concentration in the sample.

-

-

Calculation :

-

Use the concentration from the calibration curve and the dilution factor to calculate the original concentration in the saturated solution.

-

Express the final solubility in appropriate units, such as mg/mL or mmol/L.

-

Figure 2: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Influencing Factors

The data generated from the protocol above provides a quantitative solubility profile. This data should be compiled into a clear, comparative table.

Template for Reporting Solubility Data

| Organic Solvent | Polarity Index | Solvent Class | Measured Solubility @ 25°C (mg/mL) |

| Heptane | 0.1 | Nonpolar | Experimental Result |

| Toluene | 2.4 | Nonpolar (Aromatic) | Experimental Result |

| Dichloromethane | 3.1 | Polar Aprotic | Experimental Result |

| Ethyl Acetate | 4.4 | Polar Aprotic | Experimental Result |

| Acetone | 5.1 | Polar Aprotic | Experimental Result |

| Ethanol | 4.3 | Polar Protic | Experimental Result |

| Methanol | 5.1 | Polar Protic | Experimental Result |

Key Factors Influencing Accuracy

Achieving high-quality, reproducible solubility data requires careful control over several experimental variables. The interplay of these factors determines the final measured value.

-

Purity of Compound and Solvent : Impurities can significantly alter the measured solubility. Always use highly pure solute and analytical-grade solvents.

-

Temperature : Solubility is temperature-dependent. Strict temperature control (± 0.5 °C) during equilibration and separation is essential for reproducibility.[9]

-

Solid State Form (Polymorphism) : Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities. The shake-flask method, when run to full equilibrium, should yield the solubility of the most stable polymorph. It is good practice to characterize the solid phase before and after the experiment (e.g., by XRPD) to check for any phase transitions.

-

pH (in aqueous-organic mixtures) : While not the focus here, if buffered solutions were used, the pH would be a critical determinant for any compound with ionizable groups.[10]

Figure 3: Key Factors Affecting Experimental Solubility Measurement.

Conclusion

The determination of organic solvent solubility is a foundational task in chemical and pharmaceutical development. For 1-Bromo-4-(cyclopentylsulfonyl)benzene, a structural analysis predicts a preference for polar aprotic or moderately polar organic solvents. This guide provides the necessary intellectual and practical tools to move beyond prediction to precise measurement. By implementing the detailed shake-flask protocol, researchers can generate the robust, high-quality solubility data essential for guiding future development efforts. Adherence to the principles of equilibrium, rigorous phase separation, and accurate quantification will ensure that the data is trustworthy and serves as a reliable benchmark for formulation, process development, and regulatory submissions.

References

-

Benzene, 1-bromo-4-(cyclopentylsulfonyl)- - Physico-chemical Properties . ChemBK. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. [Link]

-

How to determine the solubility of a substance in an organic solvent? . ResearchGate. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . Regulations.gov. [Link]

-

Solubility Testing – Shake Flask Method . BioAssay Systems. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . University of California, Los Angeles. [Link]

-

How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note . National Institutes of Health (NIH). [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Faculty Website. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Colorado Denver. [Link]

-

1-Bromo-4-(phenylsulfonyl)benzene . PubChem - National Center for Biotechnology Information. [Link]

-

1-Bromo-4-cyclopentylbenzene . PubChem - National Center for Biotechnology Information. [Link]

-

1-bromo-4-(methylsulphonyl)benzene . ChemBK. [Link]

-

Benzene, 1-bromo-4-ethenyl- . NIST WebBook. [Link]

-

(PDF) Principles of Solubility . ResearchGate. [Link]

-

1-Bromo-4-chlorobenzene - SOLUBILITY OF BROMINE COMPOUNDS IN WATER AND AQUEOUS SOLUTIONS . IUPAC-NIST Solubility Data Series. [Link]

-

Solubility and intermolecular forces . Khan Academy. [Link]

-

Drug Solubility: Importance and Enhancement Techniques . National Institutes of Health (NIH). [Link]

-

Solubility Rules . Chemistry LibreTexts. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. chembk.com [chembk.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. srdata.nist.gov [srdata.nist.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

hazards and safety precautions for 1-Bromo-4-(cyclopentylsulfonyl)benzene

An In-Depth Technical Guide to the Hazards and Safety Precautions for 1-Bromo-4-(cyclopentylsulfonyl)benzene

This guide provides a comprehensive overview of the potential hazards and essential safety protocols for handling 1-Bromo-4-(cyclopentylsulfonyl)benzene (CAS No. 173387-45-6) in a research and development setting. As specific toxicological and safety data for this compound is not extensively published, this document synthesizes information from structurally analogous compounds to establish a robust framework for risk assessment and safe handling. The protocols and recommendations herein are designed to empower researchers, scientists, and drug development professionals to work safely with this and similar chemical entities.

Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in a thorough safety assessment. 1-Bromo-4-(cyclopentylsulfonyl)benzene is a halogenated aromatic sulfone. While comprehensive experimental data is limited, its key identifiers are summarized below.

| Property | Value | Source |

| CAS Number | 173387-45-6 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂S | [1] |

| Molar Mass | 289.19 g/mol | [1] |

| Canonical SMILES | C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Br | N/A |

| Storage Condition | Recommended 2-8°C | [1] |

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for 1-Bromo-4-(cyclopentylsulfonyl)benzene, this assessment is based on the hazard profiles of structurally related compounds, including other substituted bromobenzenes and sulfones.[2][3][4] This approach, known as "read-across," is a scientifically valid method for inferring the potential hazards of a substance.

The primary anticipated hazards are:

-

Skin Corrosion/Irritation: Expected to cause skin irritation upon contact.[3][4][5][6]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][4][5][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation, particularly if handled as a fine powder or dust.[3][4][5]

Inferred GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

During thermal decomposition or combustion, this compound may release highly toxic and irritating gases, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen bromide (HBr).[7][8][9]

The Hierarchy of Controls for Safe Handling

A systematic approach to safety involves implementing controls at multiple levels. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes the most effective measures. This guide is structured around this principle to ensure a multi-layered safety system.

Engineering Controls (The First Line of Defense)

The most critical engineering control is to handle the compound within a certified chemical fume hood.[4] This contains vapors and airborne particles, preventing inhalation exposure. Workstations should also be equipped with readily accessible emergency eyewash stations and safety showers.[4][10]

Administrative Controls (Standard Operating Procedures)

Safe laboratory practice is codified in Standard Operating Procedures (SOPs). All personnel must be trained on these procedures before handling the compound. Key administrative controls include:

-

Restricted Access: Only trained and authorized personnel should be allowed in areas where the compound is handled and stored.

-

Clear Labeling: All containers must be clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[2][5]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. It must be used in conjunction with engineering and administrative controls.

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][11] | Protects against splashes and airborne particles causing serious eye irritation. |

| Skin | Chemical-resistant gloves (e.g., nitrile, inspected before use) and a lab coat.[2][12] | Prevents skin contact that can lead to irritation. |

| Respiratory | Not required if handled in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter may be necessary.[11] | Prevents inhalation of dust or aerosols that can cause respiratory irritation. |

Experimental Protocols and Emergency Procedures

Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.

Step-by-Step Protocol for Safe Handling and Weighing

-

Preparation: Don all required PPE (lab coat, safety goggles, gloves).

-

Work Area Setup: Confirm the chemical fume hood is operational (check airflow monitor). Place all necessary equipment (spatula, weigh boat, container) inside the hood.

-

Chemical Transfer: Retrieve the stock container from its storage location (2-8°C). Allow it to equilibrate to room temperature inside the fume hood to prevent moisture condensation.

-

Weighing: Carefully transfer the desired amount of the solid compound from the stock bottle to a tared weigh boat. Avoid creating dust. Use non-sparking tools.[2]

-

Closure: Securely cap the stock bottle immediately after dispensing.

-

Cleanup: Clean any minor spills within the fume hood immediately. Wipe down the spatula and work surface.

-

Disposal: Dispose of the weigh boat and any contaminated materials (e.g., gloves) in the designated hazardous waste container.

-

Final Hygiene: Remove PPE and wash hands thoroughly with soap and water.

Accidental Release and Spill Cleanup Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood to capture any airborne dust.

-

Contain: Prevent further spread of the material.

-

Cleanup:

-

For small, dry spills: Carefully sweep up the material, avoiding dust generation.[4] Place into a suitable, labeled container for hazardous waste disposal.

-

Do not add water, as this may create a more hazardous situation.

-

-

Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

-

Dispose: Dispose of all cleanup materials as hazardous waste.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][7][11]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][7][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[11]

Emergency Response Workflow

In the event of an emergency, a clear and practiced response is crucial. The following workflow outlines the necessary steps.

Disposal and Decontamination

All waste containing 1-Bromo-4-(cyclopentylsulfonyl)benzene must be treated as hazardous.

-

Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, they must be disposed of as hazardous waste.[2]

References

-

Benzene, 1-bromo-4-(cyclopentylsulfonyl)-. ChemBK. [Link]

-

1-Bromo-4-cyclopentylbenzene. PubChem, National Center for Biotechnology Information. [Link]

-

1-Bromo-4-(phenylsulfonyl)benzene. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. 1-Bromo-4-cyclopentylbenzene | C11H13Br | CID 54324133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. beta.lakeland.edu [beta.lakeland.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

The Sulfonylbenzene Saga: From a Red Dye to a Cornerstone of Modern Therapeutics

A Technical Guide to the Discovery, History, and Enduring Legacy of Sulfonylbenzene Derivatives

Preamble: The Serendipitous Spark